molecular formula C19H18N4O3 B3016520 1-(2-amino-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251569-36-4

1-(2-amino-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B3016520
CAS No.: 1251569-36-4
M. Wt: 350.378
InChI Key: SRUPPPJEPYZRKB-UHFFFAOYSA-N
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Description

1-(2-amino-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

  • Pyridonecarboxylic acids, a class including compounds structurally related to the chemical , have demonstrated significant antibacterial activity . This includes both in vitro and in vivo effectiveness against a range of bacterial infections. The studies have explored structure-activity relationships, indicating that certain structural modifications can enhance antibacterial properties. For example, the introduction of an amino- and/or hydroxy-substituted cyclic amino group at specific positions has shown to increase activity against bacterial pathogens (Egawa et al., 1984).

Antimicrobial Properties

  • Some derivatives of 1,8-naphthyridine-3-carboxamide have been synthesized and tested for their antimicrobial properties . The synthesis involved condensation with various derivatives of sugar pentose, acetophenones, and thiosemicarbazide. The results suggest potential applications in combating microbial infections (Khalifa et al., 2016).

Anti-Cancer Properties

  • Certain naphthyridine derivatives, similar to the chemical , have demonstrated anti-cancer properties . These compounds have been evaluated for cytotoxic activity against various cancer cell lines. Modifications to the core structure have led to the discovery of derivatives with potent cytotoxic activity, indicating their potential use in cancer therapy (Madaan et al., 2013).

Chemical Synthesis and Modification

  • Research has focused on the synthesis and modification of naphthyridine derivatives for enhanced biological activity . This includes the development of one-pot synthesis methods for creating highly substituted carboxamide derivatives. Such advancements in synthetic methodologies could be critical for producing more effective therapeutic agents (Shaabani et al., 2009).

Gastric Antisecretory Properties

  • Some derivatives have shown potent gastric antisecretory properties . This suggests potential therapeutic applications in treating conditions like acid reflux or peptic ulcers. The effectiveness of these compounds in reducing acid output has been compared to existing treatments like cimetidine, highlighting their potential in gastrointestinal therapy (Santilli et al., 1987).

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)-7-methyl-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-11-4-3-5-13(8-11)22-19(26)15-9-23(10-16(20)24)18-14(17(15)25)7-6-12(2)21-18/h3-9H,10H2,1-2H3,(H2,20,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUPPPJEPYZRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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